molecular formula C23H12N2O6 B6038904 2-(1,3-Dioxo-2-phenylisoindol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid

2-(1,3-Dioxo-2-phenylisoindol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B6038904
M. Wt: 412.3 g/mol
InChI Key: PAJSHFHXXDAGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxo-2-phenylisoindol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two isoindole units and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-2-phenylisoindol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of phthalic anhydride with aniline to form the isoindole core, followed by further functionalization to introduce the phenyl and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-2-phenylisoindol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl or isoindole rings.

Scientific Research Applications

2-(1,3-Dioxo-2-phenylisoindol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-2-phenylisoindol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Properties

IUPAC Name

2-(1,3-dioxo-2-phenylisoindol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12N2O6/c26-19-14-10-9-12(23(30)31)11-16(14)21(28)25(19)17-8-4-7-15-18(17)22(29)24(20(15)27)13-5-2-1-3-6-13/h1-11H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJSHFHXXDAGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.